Cas no 951517-49-0 ({8-methyl-3-(3-methylphenyl)carbamoyl-2-oxo-2H-pyrano2,3-cpyridin-5-yl}methyl butanoate)

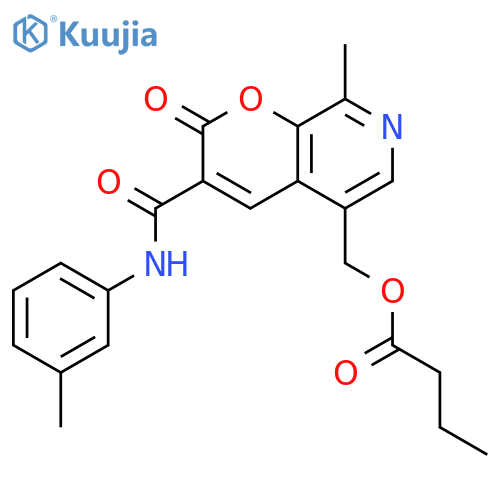

951517-49-0 structure

商品名:{8-methyl-3-(3-methylphenyl)carbamoyl-2-oxo-2H-pyrano2,3-cpyridin-5-yl}methyl butanoate

CAS番号:951517-49-0

MF:C22H22N2O5

メガワット:394.420485973358

CID:5379483

{8-methyl-3-(3-methylphenyl)carbamoyl-2-oxo-2H-pyrano2,3-cpyridin-5-yl}methyl butanoate 化学的及び物理的性質

名前と識別子

-

- VVEAHCMQBXZYJM-UHFFFAOYSA-N

- {8-methyl-3-(3-methylphenyl)carbamoyl-2-oxo-2H-pyrano2,3-cpyridin-5-yl}methyl butanoate

-

- インチ: 1S/C22H22N2O5/c1-4-6-19(25)28-12-15-11-23-14(3)20-17(15)10-18(22(27)29-20)21(26)24-16-8-5-7-13(2)9-16/h5,7-11H,4,6,12H2,1-3H3,(H,24,26)

- InChIKey: VVEAHCMQBXZYJM-UHFFFAOYSA-N

- ほほえんだ: C(OCC1=CN=C(C)C2OC(=O)C(C(=O)NC3=CC=CC(C)=C3)=CC=21)(=O)CCC

{8-methyl-3-(3-methylphenyl)carbamoyl-2-oxo-2H-pyrano2,3-cpyridin-5-yl}methyl butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6411-5716-2mg |

{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate |

951517-49-0 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6411-5716-5mg |

{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate |

951517-49-0 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6411-5716-4mg |

{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate |

951517-49-0 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6411-5716-1mg |

{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate |

951517-49-0 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6411-5716-5μmol |

{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate |

951517-49-0 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6411-5716-2μmol |

{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate |

951517-49-0 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6411-5716-3mg |

{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate |

951517-49-0 | 3mg |

$63.0 | 2023-09-09 |

{8-methyl-3-(3-methylphenyl)carbamoyl-2-oxo-2H-pyrano2,3-cpyridin-5-yl}methyl butanoate 関連文献

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

951517-49-0 ({8-methyl-3-(3-methylphenyl)carbamoyl-2-oxo-2H-pyrano2,3-cpyridin-5-yl}methyl butanoate) 関連製品

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量